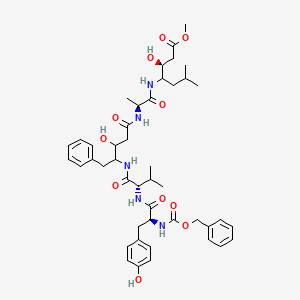

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

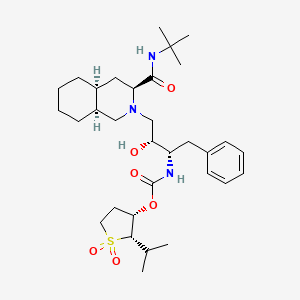

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid), is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Pepstatin A was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .

Métodos De Preparación

Pepstatin A is typically prepared from microbial sources. The compound is only sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution . Industrial production methods involve the fermentation of Actinomyces species, followed by extraction and purification processes .

Análisis De Reacciones Químicas

Pepstatin A undergoes various chemical reactions, including:

Oxidation: Pepstatin A can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: Reduction reactions can modify the peptide bonds within Pepstatin A, potentially altering its inhibitory activity.

Substitution: Substitution reactions can occur at the amino acid residues, leading to derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Pepstatin A has a wide range of scientific research applications:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in cell signaling studies to understand the role of proteases in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.

Industry: Utilized in the production of protease inhibitor cocktails for research and diagnostic purposes

Mecanismo De Acción

Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D . This complex formation inhibits the protease activity by blocking the active site of the enzyme. The inhibition mechanism involves the interaction of Pepstatin A with the catalytic aspartate residues in the protease, preventing substrate binding and subsequent proteolysis .

Comparación Con Compuestos Similares

Pepstatin A is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Bestatin: An inhibitor of aminopeptidases.

E-64: A cysteine protease inhibitor.

AEBSF: A serine protease inhibitor.

Leupeptin: A broad-spectrum protease inhibitor.

Compared to these inhibitors, Pepstatin A is highly selective for aspartyl proteases and does not inhibit thiol proteases, neutral proteases, or serine proteases .

Propiedades

Número CAS |

145031-49-8 |

|---|---|

Fórmula molecular |

C45H61N5O11 |

Peso molecular |

848.0 g/mol |

Nombre IUPAC |

methyl (3S)-3-hydroxy-4-[[(2S)-2-[[3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-5-phenylpentanoyl]amino]propanoyl]amino]-6-methylheptanoate |

InChI |

InChI=1S/C45H61N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h7-20,27-29,34-38,41,51-53H,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |

Clave InChI |

XVLDWWHPKZNIEX-LEPHUZGGSA-N |

SMILES isomérico |

C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

SMILES canónico |

CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)